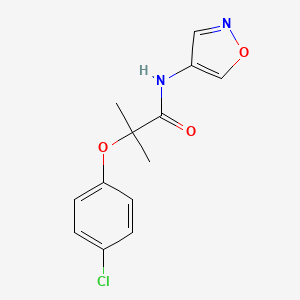

2-(4-chlorophenoxy)-2-methyl-N-(1,2-oxazol-4-yl)propanamide

Description

2-(4-Chlorophenoxy)-2-methyl-N-(1,2-oxazol-4-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-chlorophenoxy group at the 2-position and an oxazole heterocycle at the terminal amide nitrogen. This compound belongs to a class of molecules designed for biomedical applications, particularly in targeting signaling pathways such as ATF4 inhibition, which is implicated in cancer and metabolic diseases . Its structural uniqueness lies in the combination of a chlorinated aromatic ether and a heterocyclic oxazole moiety, which may enhance binding specificity and metabolic stability compared to simpler analogs.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-(1,2-oxazol-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-13(2,12(17)16-10-7-15-18-8-10)19-11-5-3-9(14)4-6-11/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRJHCWDXNAECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CON=C1)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(1,2-oxazol-4-yl)propanamide typically involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with 4-amino-1,2-oxazole under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-2-methyl-N-(1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of other biologically active compounds.

Biology: For its potential antimicrobial and anticancer activities.

Medicine: As a lead compound for the development of new therapeutic agents.

Industry: In the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(1,2-oxazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, the compound is compared to three structurally related molecules (Table 1):

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Complexity and Binding Specificity The target compound’s oxazole ring and 4-chlorophenoxy group distinguish it from simpler analogs like N-(4-chlorophenyl)-N-hydroxy-2-methylpropanamide. The oxazole’s electron-rich nature may enhance interactions with hydrophobic pockets in target proteins, as seen in oxazole-containing kinase inhibitors . In contrast, 2-(2,4-dichlorophenoxy)acetic acid lacks the heterocyclic component, limiting its utility to herbicidal applications rather than targeted therapeutics .

Biological Activity

- The oxazole-propanamide scaffold in the target compound aligns with patented ATF4 inhibitors, which disrupt stress-response pathways in cancer cells . Comparatively, the sulfonyl-containing analog (Palbociclib impurity) is linked to cyclin-dependent kinase inhibition but lacks direct evidence of ATF4 modulation .

- Hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-N-hydroxy-2-methylpropanamide) primarily inhibit metalloenzymes like histone deacetylases (HDACs), a mechanism distinct from the ATF4 pathway .

Pharmacokinetic Properties The oxazole ring in the target compound likely improves metabolic stability compared to the hydroxamic acid group in N-(4-chlorophenyl)-N-hydroxy-2-methylpropanamide, which is prone to rapid hydrolysis in vivo .

Research Findings and Mechanistic Implications

- ATF4 Inhibition: Patent data highlight that 4-chlorophenoxy-oxazole-propanamide derivatives exhibit IC₅₀ values in the low micromolar range (1–10 µM) for ATF4-dependent transcription in cancer cell lines, outperforming earlier hydroxamate-based inhibitors .

- Selectivity : The compound’s oxazole moiety reduces off-target effects compared to phenylisoxazole sulfonamides (e.g., Palbociclib impurities), which show cross-reactivity with CDK4/6 kinases .

- Synthetic Accessibility : The propanamide backbone allows modular synthesis, enabling rapid derivatization for structure-activity relationship (SAR) studies, as demonstrated in related compounds .

Biological Activity

2-(4-chlorophenoxy)-2-methyl-N-(1,2-oxazol-4-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various applications.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and the presence of a chlorophenoxy group, an oxazole moiety, and a propanamide structure. The specific arrangement of these functional groups contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in the modulation of receptor activity. For instance, isoxazole derivatives have been identified as effective lysophosphatidic acid (LPA) receptor antagonists, which play a role in cell signaling pathways associated with cancer progression and inflammation .

Anticancer Properties

Several studies have highlighted the anticancer potential of isoxazole derivatives. For example, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 5.0 | Apoptosis induction |

| Similar Isoxazole Derivative | MCF-7 | 3.5 | Cell cycle arrest |

Anti-inflammatory Effects

The compound’s anti-inflammatory properties have also been documented. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, potentially through the modulation of NF-kB signaling pathways.

Neuroprotective Activity

Recent findings suggest that derivatives of this compound may offer neuroprotective effects. In vitro studies indicate that they can protect neuronal cells from oxidative stress-induced damage.

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on HeLa and MCF-7 cell lines. Results showed a dose-dependent decrease in viability, with an IC50 value of 5 µM for HeLa cells, indicating significant anticancer activity.

- Inflammation Model : In a mouse model of acute inflammation, administration of the compound led to a marked reduction in edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.